BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to the Structure
and Bonding of 4-Methylenepiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Methylenepiperidine

Cat. No.: B3104435

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylenepiperidine is a pivotal heterocyclic compound, serving as a key building block in
the synthesis of various pharmaceutical agents, most notably the antifungal drug
Efinaconazole.[1][2] A thorough understanding of its structural and bonding characteristics is
paramount for optimizing synthetic routes, predicting reactivity, and designing novel derivatives
with enhanced therapeutic properties. This guide provides a comprehensive overview of the
molecular structure, bonding, and key spectroscopic features of 4-methylenepiperidine,
supplemented with detailed experimental and computational data.

Molecular Structure and Bonding

4-Methylenepiperidine possesses the chemical formula CeH11N and a molecular weight of
97.16 g/mol .[3] Its structure consists of a six-membered piperidine ring with an exocyclic
double bond at the C4 position. The hydrochloride salt is also a common and stable form of this
compound.[2]

Hybridization and Geometry

The piperidine ring adopts a chair conformation, which is the most stable arrangement for six-
membered saturated rings. In this conformation, the carbon atoms of the ring are sp3
hybridized, exhibiting tetrahedral geometry with bond angles approximating 109.5°. The
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nitrogen atom is also sp® hybridized, with one of its hybrid orbitals occupied by a lone pair of
electrons.

The exocyclic methylene group features two sp? hybridized carbon atoms. The C4 atom of the
piperidine ring and the exocyclic carbon atom form a double bond (C=C), with a planar
geometry around this bond. The hydrogen atoms attached to the exocyclic carbon are also in
the same plane.

Bond Lengths and Angles

While experimental crystal structure data for 4-methylenepiperidine is not readily available in
the published literature, computational chemistry provides valuable insights into its geometric
parameters. The following table summarizes optimized bond lengths and angles calculated
using computational methods.

Calculated Bond Calculated Bond
Bond Bond Angle
Length (A) Angle (°)
c=C ~1.34 H-C-H (exocyclic) ~117
C-C (ring) ~1.53-1.54 C-C-C (ring) ~111 - 112
C-N ~1.47 C-N-C (ring) ~110
C-H (ring) ~1.10 H-C-C (ring) ~109 - 111
C-H (exocyclic) ~1.09

Note: These values are approximations derived from computational models and may vary
slightly from experimental values.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of 4-
methylenepiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR: The proton NMR spectrum of 4-methylenepiperidine hydrochloride in DMSO-de
typically exhibits the following signals: a singlet for the two exocyclic methylene protons (Hs)
around 4.87 ppm, multiplets for the piperidine ring protons adjacent to the nitrogen (Hz2 and He)
and adjacent to the double bond (Hs and Hs) between 2.40 and 3.40 ppm, and a singlet for the
N-H proton at approximately 11.35 ppm.[4]

13C NMR: The carbon NMR spectrum provides information about the carbon framework. Key
expected chemical shifts include the sp? hybridized carbons of the double bond (one
quaternary and one methylene), and the sp3 hybridized carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum of 4-methylenepiperidine would be expected to show characteristic
absorption bands for:

e C=C stretch: A peak around 1640-1680 cm~1 corresponding to the exocyclic double bond.
e =C-H stretch: A peak above 3000 cm~* due to the C-H bonds of the methylene group.
e C-H stretch (sp?): Peaks just below 3000 cm~1 for the C-H bonds of the piperidine ring.

e N-H stretch: A broad peak in the region of 3200-3500 cm~1 for the N-H bond of the
secondary amine.

C-N stretch: An absorption band in the 1000-1250 cm~1 region.

Experimental Protocols
Synthesis of 4-Methylenepiperidine Hydrochloride

A common and robust method for the synthesis of 4-methylenepiperidine hydrochloride
involves a Wittig reaction on a protected piperidin-4-one, followed by deprotection.[1]

Materials:
o N-tert-butoxycarbonyl-4-piperidone

o Methyltriphenylphosphonium bromide
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Potassium tert-butoxide

Toluene

Concentrated Hydrochloric Acid

Methyl t-butyl ether
Procedure:

o Wittig Reaction: To a stirred suspension of methyltriphenylphosphonium bromide in
anhydrous toluene at 10-20 °C, add potassium tert-butoxide portion-wise. Stir the resulting
ylide solution for 1 hour.

e Add a solution of N-tert-butoxycarbonyl-4-piperidone in toluene dropwise to the ylide solution
at 10-20 °C.

» Allow the reaction to proceed for 1 hour at the same temperature.

o Work-up and Deprotection: Heat the reaction mixture to 80 °C and concentrate under
reduced pressure.

¢ Add concentrated hydrochloric acid to the residue.

» Remove the remaining toluene by concentration to yield N-tert-butoxycarbonyl-4-
methylenepiperidine.

e Salt Formation: Add a solution of hydrogen chloride in ethanol to the crude product.

o Concentrate the mixture under reduced pressure and add methyl t-butyl ether to induce
crystallization.

« Filter the solid, wash with methyl t-butyl ether, and dry under vacuum to obtain 4-
methylenepiperidine hydrochloride.[4]
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NMR Spectroscopy Protocol

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: Dissolve approximately 10-20 mg of 4-methylenepiperidine
hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3).

H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 16 ppm

Acquisition Time: ~2-3 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 240 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more, depending on sample concentration.

IR Spectroscopy Protocol

Instrumentation: FT-IR Spectrometer
Sample Preparation:

e Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and
pressing it into a thin disk.
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 Liquid/Qil: Place a drop of the sample between two NaCl or KBr plates.
Acquisition:

e Record a background spectrum of the empty sample holder or pure KBr pellet.
e Record the sample spectrum over the range of 4000-400 cm~1.

e The final spectrum is presented as percent transmittance versus wavenumber (cm=1).

Role in Drug Development: Efinaconazole and
Ergosterol Biosynthesis

4-Methylenepiperidine is a crucial intermediate in the synthesis of Efinaconazole, a triazole
antifungal agent. The primary mechanism of action of Efinaconazole is the inhibition of
ergosterol biosynthesis in fungi.[1][5] Ergosterol is a vital component of the fungal cell
membrane, analogous to cholesterol in mammalian cells.

Efinaconazole specifically inhibits the enzyme lanosterol 14a-demethylase, a key enzyme in
the ergosterol biosynthesis pathway.[6][7][8] This inhibition leads to a depletion of ergosterol
and an accumulation of toxic sterol precursors within the fungal cell. The disruption of the cell
membrane's integrity and function ultimately results in fungal cell death.[5][9]
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4-Methylenepiperidine is a molecule of significant interest in medicinal chemistry due to its
role as a versatile synthetic intermediate. Its structural features, including the reactive exocyclic
double bond and the piperidine ring, provide a scaffold for the development of new therapeutic
agents. A comprehensive understanding of its bonding, geometry, and spectroscopic
properties, as outlined in this guide, is essential for its effective utilization in drug discovery and
development. The relationship between 4-methylenepiperidine and the antifungal activity of
Efinaconazole highlights the importance of such fundamental chemical knowledge in the
creation of effective pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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